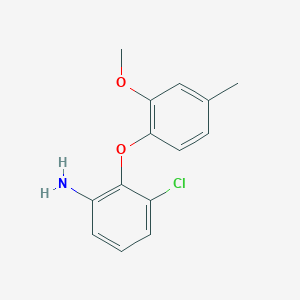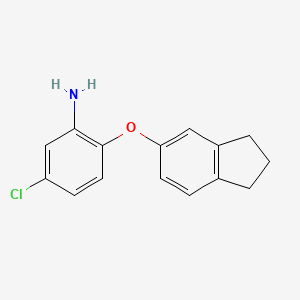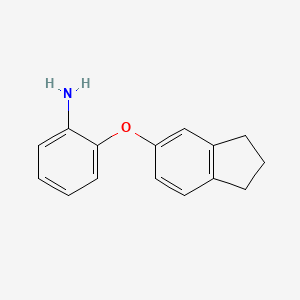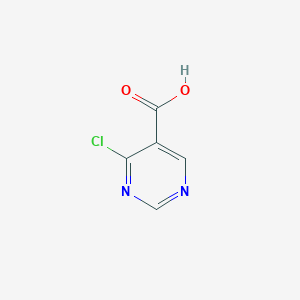
Ácido 4-cloropirimidina-5-carboxílico
Descripción general
Descripción
4-Chloropyrimidine-5-carboxylic acid is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position.
Aplicaciones Científicas De Investigación
4-Chloropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and other functional materials
Mecanismo De Acción
Target of Action
4-Chloropyrimidine-5-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 4-Chloropyrimidine-5-carboxylic acid, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By inhibiting these mediators, pyrimidines can effectively reduce inflammation and promote healing.
Biochemical Pathways
The biochemical pathways affected by 4-Chloropyrimidine-5-carboxylic acid are those involved in the inflammatory response. The compound’s action on the inflammatory mediators leads to a downstream effect of reduced inflammation .
Result of Action
The molecular and cellular effects of 4-Chloropyrimidine-5-carboxylic acid’s action primarily involve the reduction of inflammation. By inhibiting key inflammatory mediators, the compound can help to alleviate inflammation and promote the healing process .
Análisis Bioquímico
Biochemical Properties
4-Chloropyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been found to interact with enzymes such as cyclooxygenase and nitric oxide synthase, influencing their activity and, consequently, the production of inflammatory mediators like prostaglandins and nitric oxide . Additionally, 4-Chloropyrimidine-5-carboxylic acid can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of 4-Chloropyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, including the nuclear factor kappa B pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, 4-Chloropyrimidine-5-carboxylic acid can modulate gene expression by affecting transcription factors and epigenetic modifications, leading to changes in cellular metabolism and function . In some cell types, this compound has been observed to induce apoptosis or programmed cell death, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 4-Chloropyrimidine-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzymatic activity . For instance, the inhibition of cyclooxygenase by 4-Chloropyrimidine-5-carboxylic acid results in decreased production of prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrimidine-5-carboxylic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Chloropyrimidine-5-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of 4-Chloropyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory diseases . At higher doses, 4-Chloropyrimidine-5-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Chloropyrimidine-5-carboxylic acid is involved in several metabolic pathways, primarily those related to nucleotide metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the pharmacokinetics and pharmacodynamics of 4-Chloropyrimidine-5-carboxylic acid .
Transport and Distribution
The transport and distribution of 4-Chloropyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues . Additionally, 4-Chloropyrimidine-5-carboxylic acid can bind to plasma proteins, influencing its bioavailability and distribution within the body . These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloropyrimidine-5-carboxylic acid is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 4-Chloropyrimidine-5-carboxylic acid is often mediated by targeting signals and post-translational modifications that direct it to specific organelles . These subcellular localization patterns are crucial for understanding the mechanisms of action and potential therapeutic applications of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,5-dichloropyrimidine with a suitable carboxylating agent under controlled conditions. Another approach involves the cyclization of appropriate precursors in the presence of chlorinating agents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of 4-Chloropyrimidine-5-carboxylic acid often employs large-scale batch or continuous processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques is common to achieve the desired quality for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, carboxylates, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloropyrimidine-4-carboxylic acid
- 4-Chloropyrimidine-2-carboxylic acid
- 5-Chloropyrimidine-4-carboxylic acid
Uniqueness
4-Chloropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
4-chloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFILYXLZSVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599965 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-33-0 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


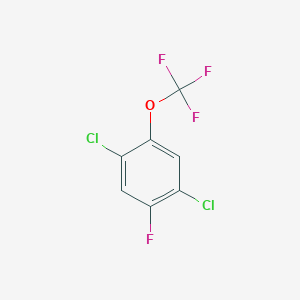
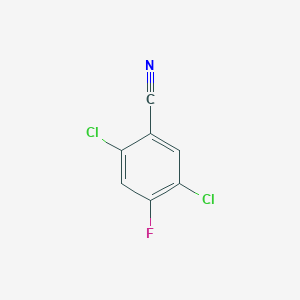

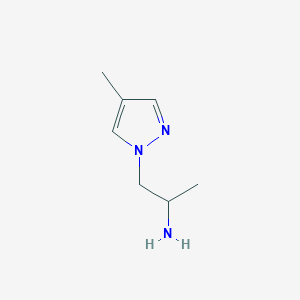
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

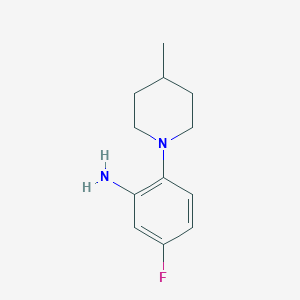

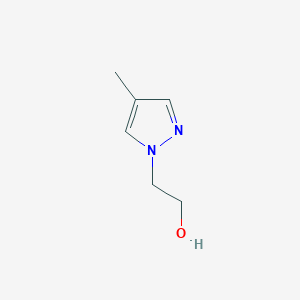
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

